1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one
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Overview
Description
1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a propenone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 3-ethylpyrrolidine with propenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is utilized in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: Similar structure with a pyridine ring and dimethylamino group.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a phenyl group and a pyrrolidine ring.
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Features an indole and pyridine ring.
Uniqueness
1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-ethylpyrrolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(4-2)5-6-10-7-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
GJIDHAGOOOZJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)C(=O)C=C |
Origin of Product |
United States |
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